

# Essential Safety and Disposal Guide for Thy-1/CD90 Antibody (sc-53116)

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Compound of Interest		
Compound Name:	SC-53116 hydrochloride	
Cat. No.:	B1193648	Get Quote

This document provides crucial safety, operational, and disposal information for the Thy-1/CD90 Antibody (OX7), catalog number sc-53116, supplied by Santa Cruz Biotechnology. The information herein is intended for researchers, scientists, and professionals in drug development who handle this product.

Product Identification Clarification: Initial inquiries regarding "SC-53116 hydrochloride" suggest a possible misidentification of the product's chemical nature. The product, sc-53116, is a mouse monoclonal antibody and not a hydrochloride salt. According to the manufacturer, this product is considered non-hazardous, and a specific Safety Data Sheet (SDS) is not required.

## **Disposal Procedures for sc-53116**

As a non-hazardous biological material, the disposal of sc-53116 should adhere to standard laboratory practices for non-hazardous waste. Always consult and follow your institution's and local regulations for biological waste disposal.

#### General Disposal Guidelines:

 Decontamination: Before disposal, it is best practice to decontaminate any unused antibody solution and materials that have come into contact with it. This can be achieved by autoclaving or by chemical disinfection with an appropriate agent, such as a 10% bleach solution, followed by copious rinsing with water.



- Liquid Waste: Collect the decontaminated antibody solution in a designated waste container for non-hazardous liquid waste. This can typically be disposed of down the drain with a large volume of water, subject to local regulations.
- Solid Waste: Pipette tips, tubes, and other contaminated disposable materials should be
  placed in a biohazard bag or a designated container for non-hazardous laboratory waste and
  disposed of according to institutional protocols.
- Empty Vials: Empty product vials should be rinsed with a suitable disinfectant and disposed
  of with regular laboratory glass or plastic waste.

## **Product and Safety Data Summary**

The following table summarizes key quantitative and safety information for the Thy-1/CD90 Antibody (sc-53116).

Parameter	Value/Information	
Product Name	Thy-1/CD90 Antibody (OX7)	
Catalog Number	sc-53116	
Host Species	Mouse	
Isotype	lgG1 κ	
Concentration	200 μg/ml	
Formulation	PBS with < 0.1% sodium azide and 0.1% gelatin	
Hazard Classification	Non-hazardous[1]	
SDS Requirement	Not required[1]	
Storage	4°C, DO NOT FREEZE	

## **Key Experimental Protocols**

The Thy-1/CD90 antibody (sc-53116) is recommended for use in various applications, including Western Blotting (WB), Immunohistochemistry (IHC), Immunofluorescence (IF),







Immunoprecipitation (IP), and Flow Cytometry (FCM).[2][3] Below are detailed methodologies for two common applications.

- 1. Western Blotting (WB) Protocol:
- Sample Preparation: Prepare cell lysates or tissue homogenates in a suitable lysis buffer containing protease inhibitors. Determine the protein concentration of each sample.
- Gel Electrophoresis: Load 20-30 μg of protein per lane onto an SDS-PAGE gel. Run the gel according to the manufacturer's instructions to separate proteins by size.
- Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
- Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
- Primary Antibody Incubation: Dilute the Thy-1/CD90 antibody (sc-53116) in the blocking buffer (recommended starting dilution 1:200). Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
- Washing: Wash the membrane three times for 5-10 minutes each with TBST.
- Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated anti-mouse secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.
- Detection: After further washing, add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
- 2. Immunohistochemistry (IHC) Protocol for Paraffin-Embedded Sections:
- Deparaffinization and Rehydration: Deparaffinize tissue sections in xylene and rehydrate through a graded series of ethanol to water.





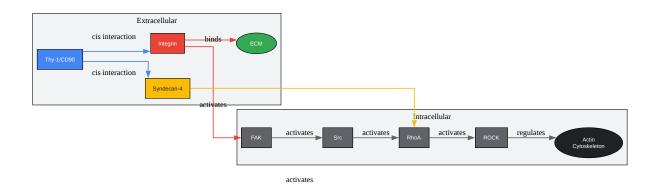


- Antigen Retrieval: Perform heat-induced epitope retrieval by incubating the slides in a citrate buffer (pH 6.0) at 95-100°C for 20-30 minutes.
- Peroxidase Blocking: Block endogenous peroxidase activity by incubating the sections in 3% hydrogen peroxide for 10-15 minutes.
- Blocking: Block non-specific binding sites with a blocking serum (e.g., normal goat serum) for 1 hour at room temperature.
- Primary Antibody Incubation: Dilute the Thy-1/CD90 antibody (sc-53116) in the blocking buffer (recommended starting dilution 1:50). Apply to the sections and incubate overnight at 4°C in a humidified chamber.
- Washing: Wash the slides with PBS or TBS.
- Secondary Antibody Incubation: Apply a biotinylated or HRP-conjugated anti-mouse secondary antibody and incubate for 30-60 minutes at room temperature.
- Detection: If using a biotinylated secondary, apply an avidin-biotin-HRP complex. Add a suitable chromogen substrate, such as DAB, and monitor for color development.
- Counterstaining: Counterstain the sections with hematoxylin.
- Dehydration and Mounting: Dehydrate the sections, clear in xylene, and mount with a permanent mounting medium.

## **Thy-1/CD90 Signaling Pathway**

The Thy-1/CD90 protein is a glycosylphosphatidylinositol (GPI)-anchored protein that plays a role in cell-cell and cell-matrix interactions, influencing cell adhesion, migration, and signaling. It can interact with various molecules, including integrins and syndecans, to transduce signals into the cell.





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A simplified diagram of the Thy-1/CD90 signaling pathway, illustrating its interaction with integrins and syndecan-4 to regulate the actin cytoskeleton through the FAK, Src, and RhoA signaling cascades.

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## References

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